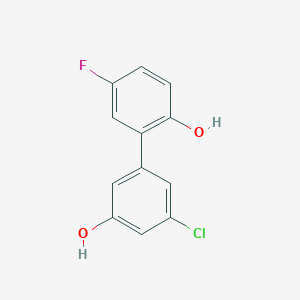
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, is an important organic compound commonly used in scientific research and laboratory experiments. This compound has a wide range of applications in various fields, including organic chemistry, biochemistry, and pharmaceuticals. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%.
Scientific Research Applications
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, has a wide range of applications in scientific research. It is used as a starting material in the synthesis of various organic compounds, such as 4-chloro-3-fluoro-5-hydroxybenzoyl chloride, 4-chloro-3-fluoro-5-hydroxybenzaldehyde, and 4-chloro-3-fluoro-5-hydroxybenzamine. It is also used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs. Additionally, 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, is used in the synthesis of polymers, dyes, and other organic compounds.
Mechanism of Action
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, acts as a Lewis acid in organic reactions. This means that it can donate a pair of electrons to a nucleophile, such as a hydroxide ion, in order to form a new covalent bond. This is the mechanism by which 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, acts as an organic catalyst in various reactions.
Biochemical and Physiological Effects
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, has been shown to have a variety of biochemical and physiological effects. Studies have shown that it can act as an antioxidant, scavenging free radicals and preventing oxidative damage. Additionally, it has been shown to have anti-inflammatory properties, as well as anti-bacterial and anti-fungal activity. Furthermore, 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, has been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, has several advantages when used in laboratory experiments. It is relatively inexpensive and readily available, and it can be synthesized in high yields using a variety of methods. Additionally, it is stable in a wide range of conditions and can be stored for long periods of time. However, it is important to note that 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, is toxic and should be handled with caution.
Future Directions
The potential applications of 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, are still being explored. Research is ongoing to investigate its potential as an antioxidant, anti-inflammatory, and anti-cancer agent. Additionally, its potential as a catalyst in organic reactions is being investigated, as well as its potential to be used in the synthesis of pharmaceuticals and other organic compounds. Finally, its potential to be used in the synthesis of polymers and dyes is being explored.
Synthesis Methods
2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, can be synthesized using a variety of methods. The most commonly used method is the catalytic hydrogenation of 4-chloro-3-fluoro-5-hydroxybenzaldehyde, which is then followed by a catalytic reduction of the aldehyde group. This method can be used to produce 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%, in high yields. Other methods, such as the reaction of 4-chloro-3-fluoro-5-hydroxybenzaldehyde with sodium hydroxide or the reaction of 4-chloro-3-fluoro-5-hydroxybenzaldehyde with sodium borohydride, can also be used to synthesize 2-Chloro-4-(3-fluoro-5-hydroxyphenyl)phenol, 95%.
properties
IUPAC Name |
2-chloro-4-(3-fluoro-5-hydroxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClFO2/c13-11-5-7(1-2-12(11)16)8-3-9(14)6-10(15)4-8/h1-6,15-16H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEENHNNBHLEELU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)F)O)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClFO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80685910 |
Source


|
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261942-14-6 |
Source


|
| Record name | 3'-Chloro-5-fluoro[1,1'-biphenyl]-3,4'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80685910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














